DEOXYRIBONUCLEIC ACID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deoxyribonucleic acid is a complex molecule that contains all the genetic information necessary to build and maintain an organism. It is found in nearly every cell of all living organisms and serves as the primary unit of heredity. This compound is composed of two long strands forming a double helix, with each strand consisting of a sugar-phosphate backbone and nitrogenous bases (adenine, thymine, cytosine, and guanine) that pair specifically (adenine with thymine and cytosine with guanine) through hydrogen bonds .

Mechanism of Action

Target of Action

Deoxyribonucleic Acid (DNA) is a molecule that contains the biological instructions that make each species unique . The primary targets of DNA are the cells of an organism, where it controls all the chemical changes that take place . DNA interacts with various proteins and enzymes within the cell to carry out its functions .

Mode of Action

DNA operates by storing information in the form of a code constituted by four chemical bases: cytosine ©, adenine (A), thymine (T), and guanine (G) . These bases pair up (C with G and A with T) to produce units known as base pairs . Each base is attached to a phosphate molecule and a sugar molecule, forming a nucleotide . The nucleotides are organized in two long strands, forming a spiral known as a double helix .

Biochemical Pathways

The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the -OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism . This process is part of the only pathway leading to DNA precursors, the enzymatic reduction of ribonucleotides .

Pharmacokinetics

While the concept of pharmacokinetics typically applies to drugs, we can consider the analogous processes for DNA within a cellDna can be replicated, transcribed, and eventually degraded .

Result of Action

The action of DNA results in the production of proteins, which are the workhorses of the cell, carrying out most of the cell’s functions . DNA is transcribed into RNA, which is then translated into a protein. This flow of information from DNA to RNA to protein is one of the fundamental principles of molecular biology .

Action Environment

The action of DNA can be influenced by various environmental factors. For instance, the presence of certain ions, such as Mg2+ and Ca2+, can affect the activity of enzymes involved in DNA replication . Additionally, the pH of the environment can influence the activity of DNA . DNA can also interact with various substances in the environment, such as drugs, which can intercalate between the base pairs of the DNA molecule and affect its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyribonucleic acid can be synthesized artificially through various methods, including polymerase chain reaction and gene synthesis. In polymerase chain reaction, a DNA template is used to amplify specific DNA sequences using DNA polymerase enzymes under controlled temperature cycles. Gene synthesis involves the de novo assembly of DNA sequences without a template, using chemical synthesis of oligonucleotides followed by their enzymatic ligation .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of DNA from biological sources. Common methods include cell lysis, protein precipitation, and DNA precipitation using alcohols. The extracted DNA is then purified through techniques such as column chromatography or electrophoresis .

Chemical Reactions Analysis

Types of Reactions: Deoxyribonucleic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized bases such as 8-oxoguanine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, hydroxyl radicals.

Reducing Agents: Sodium borohydride (less common).

Substitution Reagents: Modified nucleotides, DNA polymerases.

Major Products:

Oxidation Products: 8-oxoguanine, thymine glycol.

Substitution Products: Modified DNA strands with incorporated synthetic nucleotides.

Scientific Research Applications

Deoxyribonucleic acid has a wide range of applications in scientific research, including:

Chemistry: Used in the study of molecular interactions and the development of DNA-based nanomaterials.

Biology: Fundamental in understanding genetic inheritance, gene expression, and cellular processes.

Medicine: Essential in genetic testing, gene therapy, and the development of personalized medicine.

Industry: Applied in biotechnology for the production of recombinant proteins, genetically modified organisms, and biosensors

Comparison with Similar Compounds

- Ribonucleic Acid (RNA)

- Synthetic Oligonucleotides

- Modified Nucleic Acids

Deoxyribonucleic acid’s unique double-helix structure and its role as the primary genetic material distinguish it from other nucleic acids and make it indispensable in the study of life sciences.

Properties

CAS No. |

100403-24-5 |

|---|---|

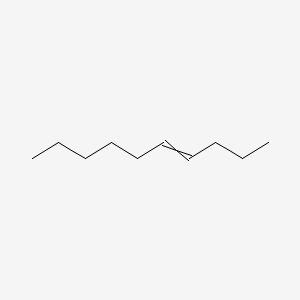

Molecular Formula |

C14H14O |

Molecular Weight |

0 |

Origin of Product |

United States |

Q1: How does the modification of DNA, like glucosylation, impact its biological function?

A1: Glucosylation of DNA, specifically observed in bacteriophages like T2, T4, and T6, involves the addition of glucose molecules to the 5-hydroxymethylcytosine residues. [] This modification is unique to these phages and plays a role in phage-host interactions, potentially influencing DNA recognition by enzymes and impacting gene expression. []

Q2: Can modified nucleotides be incorporated into DNA during replication?

A2: Research on arabinosylcytosine nucleotides, analogs of natural nucleotides, reveals that they are poorly incorporated into both DNA and RNA. [] Arabinosylcytosine diphosphate, while not a substrate for polynucleotide phosphorylase, potently inhibits the enzyme's activity, impacting both DNA and RNA synthesis. []

Q3: How does DNA damage manifest in individuals exposed to environmental hazards?

A3: Studies on photocopying workers exposed to emissions revealed a higher frequency of DNA damage in their buccal cells compared to controls. [] This damage, evidenced by micronuclei and other nuclear abnormalities, highlights the genotoxic effects of such occupational exposures. []

Q4: Does the structure of DNA impact its susceptibility to damage from external factors?

A4: While the provided research doesn't directly address this, the inherent structure of DNA, a double helix with a sugar-phosphate backbone and nitrogenous bases, makes it susceptible to various forms of damage. External factors like radiation and chemicals can alter the DNA structure, leading to mutations and potential disease development.

Q5: Does DNA possess any catalytic properties?

A5: The provided research focuses on DNA as a genetic material and its interactions with other molecules. While certain DNA sequences can exhibit catalytic activity (deoxyribozymes), this aspect is not explored in these papers.

Q6: How is computational chemistry employed in understanding DNA interactions?

A6: While not explicitly detailed in the provided research, computational methods are invaluable in studying DNA interactions with molecules like drugs. Techniques such as molecular docking and molecular dynamics simulations provide insights into binding modes, affinities, and the impact of structural modifications on these interactions.

Q7: How do structural variations in molecules influence their interaction with DNA?

A8: Research on 10-molybdo 2-vanado phosphoric acid ([H5PMo10V2O40]) interaction with calf thymus DNA (ct-DNA) using UV/Vis spectroscopy suggests a heterogeneous binding mode. [] This indicates that structural features of [H5PMo10V2O40] influence its interaction with DNA, potentially impacting its biological activity.

Q8: How do environmental conditions affect the stability of DNA?

A9: The research emphasizes the importance of storing DNA solutions, like those extracted from tissue cultures, under specific conditions (below 4°C in the dark) to preserve their integrity. [] Degradation due to inappropriate storage can hinder accurate quantification and analysis.

Q9: Are there specific safety regulations regarding handling and disposal of DNA samples?

A9: While the research doesn't delve into specific regulations, standard laboratory practices for handling biological materials apply to DNA. These include appropriate personal protective equipment, decontamination procedures, and safe disposal methods to minimize risks.

Q10: Can the research findings be extrapolated to predict the pharmacokinetics of DNA-interacting drugs in humans?

A11: While studies on the interaction of compounds like [H5PMo10V2O40] with DNA provide valuable insights [], extrapolating these findings to predict human pharmacokinetics requires further investigation, including in vitro and in vivo studies specifically designed to assess absorption, distribution, metabolism, and excretion.

Q11: Are there differences in the efficacy of antiviral agents against various DNA viruses?

A12: Research on arabinosyladenine, arabinosylhypoxanthine, and arabinosyladenine 5'-monophosphate demonstrated varying susceptibilities among herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). [] CMV exhibited higher resistance compared to HSV and VZV, highlighting the need for tailored antiviral strategies. []

Q12: Do DNA viruses develop resistance to antiviral agents targeting DNA synthesis?

A12: While the research doesn't specifically address resistance development, it's a known phenomenon in antiviral therapy. Viruses, through mutations in their DNA, can develop resistance to agents that interfere with their DNA replication machinery.

Q13: What are the potential toxicological concerns of prolonged exposure to environmental DNA-damaging agents?

A14: The study on photocopying workers illustrates the potential for DNA damage from occupational exposure. [] While further research is needed to establish a direct link, such damage could contribute to an increased risk of various health problems, including cancer, over time.

Q14: How can drug delivery systems be designed to target specific DNA sequences?

A14: While the research doesn't cover drug delivery, this is an active research area. Strategies involve designing carriers that can recognize and bind to specific DNA sequences, delivering therapeutic payloads directly to those sites. This approach holds promise for enhancing efficacy and minimizing off-target effects.

Q15: Can DNA damage serve as a biomarker for early detection of diseases?

A16: The elevated DNA damage observed in photocopying workers [] hints at the potential of DNA damage as a biomarker for environmental exposure. Further research is necessary to explore its reliability and specificity in predicting disease risk.

Q16: What are the common methods for analyzing DNA and its interactions with other molecules?

A16: The research highlights several methods, including:

- UV/Vis Spectroscopy: Used to study the interaction of compounds like [H5PMo10V2O40] with DNA by analyzing changes in absorbance. []

- Polymerase Chain Reaction (PCR): Amplifies specific DNA sequences, allowing for their detection and quantification. []

- Restriction Endonuclease Analysis: Employs enzymes to cleave DNA at specific sequences, revealing variations in DNA fragment patterns. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.